(E)-4,4'-Bis((4-(phenylamino)-6-morpholino-S-triazin-2-YL)amino)-2,2'-stilbenedisulfonic acid

Description

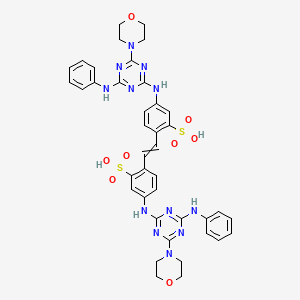

(E)-4,4'-Bis((4-(phenylamino)-6-morpholino-S-triazin-2-YL)amino)-2,2'-stilbenedisulfonic acid (hereafter referred to as the "target compound") is a symmetrically substituted stilbene disulfonate derivative. Its core structure consists of a central stilbene (1,2-diphenylethene) backbone linked to sulfonic acid groups at the 2,2' positions. Each triazine ring is substituted with a phenylamino group at the 4-position and a morpholino moiety at the 6-position (see ). The compound is typically isolated as a disodium salt (C₃₈H₃₄N₁₂O₈S₂·2Na) to enhance solubility in aqueous systems.

The compound’s fluorescence arises from the extended π-conjugation of the stilbene core, while the triazine-morpholino substituents modulate electronic properties and steric effects. Its primary industrial application is as a fluorescent whitening agent (FWA) in textiles, paper, and detergents, where it absorbs UV light (300–400 nm) and emits blue light (420–480 nm) to counteract yellowing .

Properties

CAS No. |

24231-46-7 |

|---|---|

Molecular Formula |

C40H40N12O8S2 |

Molecular Weight |

881.0 g/mol |

IUPAC Name |

5-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |

InChI |

InChI=1S/C40H40N12O8S2/c53-61(54,55)33-25-31(43-37-45-35(41-29-7-3-1-4-8-29)47-39(49-37)51-17-21-59-22-18-51)15-13-27(33)11-12-28-14-16-32(26-34(28)62(56,57)58)44-38-46-36(42-30-9-5-2-6-10-30)48-40(50-38)52-19-23-60-24-20-52/h1-16,25-26H,17-24H2,(H,53,54,55)(H,56,57,58)(H2,41,43,45,47,49)(H2,42,44,46,48,50)/b12-11+ |

InChI Key |

YGUMVDWOQQJBGA-VAWYXSNFSA-N |

SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N7CCOCC7)S(=O)(=O)O)S(=O)(=O)O)NC8=CC=CC=C8 |

Isomeric SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N7CCOCC7)S(=O)(=O)O)S(=O)(=O)O)NC8=CC=CC=C8 |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N7CCOCC7)S(=O)(=O)O)S(=O)(=O)O)NC8=CC=CC=C8 |

Appearance |

Solid powder |

Other CAS No. |

32466-46-9 24231-46-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

16090-02-1 (di-hydrochloride salt) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4,4'-bis((4-anilino-6-morpholino- 1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulfonate disodium salt DADM Tinopal Tinopal, disodium salt Tinopal, disodium salt, (E)-isome |

Origin of Product |

United States |

Biological Activity

(E)-4,4'-Bis((4-(phenylamino)-6-morpholino-S-triazin-2-YL)amino)-2,2'-stilbenedisulfonic acid, commonly referred to as Fluorescent Brightener 71 (FB-71), is a synthetic compound characterized by its stilbene and triazine moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of the biological activity of FB-71, including antiproliferative effects, apoptosis induction, and antimicrobial properties.

- Molecular Formula : C40H40N12O8S

- Molecular Weight : 924.91 g/mol

- CAS Number : 16090-02-1

Antiproliferative Activity

FB-71 has been evaluated for its antiproliferative effects against various cancer cell lines. A study demonstrated that compounds containing similar structural motifs exhibited significant cytotoxicity against MCF-7 breast cancer cells with IC50 values below 1 µM. These findings suggest that FB-71 may act as a potent anticancer agent.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| FB-71 | MCF-7 | <1 | Induces apoptosis and cell cycle arrest at G2/M phase |

| Tamoxifen | MCF-7 | 5 | Estrogen receptor modulator |

Case Study: Induction of Apoptosis

In vitro studies using flow cytometry revealed that FB-71 induces both early and late apoptosis in MCF-7 cells. The proportion of Annexin V-positive cells increased significantly from 8.3% in untreated controls to 37.4% in treated cells at a concentration of 2 µM, indicating a robust apoptotic response.

The mechanisms through which FB-71 exerts its biological effects include:

- Cell Cycle Arrest : FB-71 causes G2/M phase arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : The compound activates apoptotic pathways, leading to programmed cell death.

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes like thymidylate synthase and carbonic anhydrase, which are critical for cancer cell survival and proliferation.

Antimicrobial Activity

Research has also explored the antimicrobial properties of FB-71 and related compounds. Preliminary screenings indicated that derivatives with cyclic amines and triazine structures exhibited promising activity against various bacterial and fungal strains.

| Compound | Target Organism | Activity |

|---|---|---|

| FB-71 | Staphylococcus aureus | Moderate |

| FB-71 | Escherichia coli | Low |

Environmental Concerns

Despite its potential benefits, FB-71 raises environmental concerns due to its biodegradation properties and acute aquatic toxicity. Regulatory assessments have categorized it with high environmental concern, necessitating careful handling and disposal practices.

Comparison with Similar Compounds

The target compound belongs to a broader class of 4,4'-bis(triazinylamino)stilbene-2,2'-disulfonates. Key structural analogs and their comparative properties are outlined below:

Substituent Variations on Triazine Rings

Key Findings :

- The morpholino group in the target compound provides a balance between electron-donating capacity and steric hindrance, enhancing fluorescence quantum yield compared to methylamino or methoxy analogs .

- Hydroxyalkyl substituents (e.g., 2-hydroxypropyl) improve water solubility but reduce photostability due to increased susceptibility to oxidative degradation .

Source :

- The target compound outperforms analogs in whiteness retention under UV exposure, attributed to morpholino’s electron-donating properties stabilizing excited-state transitions .

Yield Comparison :

Q & A

Q. What stability challenges arise under oxidative/reductive conditions?

- Methodological Answer :

- Oxidative Stress : Exposure to H2O2 (1 mM) degrades sulfonic acid groups (monitor via loss of ~1150 cm⁻¹ IR peak).

- Reductive Stress : NaBH4 reduces stilbene double bonds (E→Z isomerization, confirmed by NMR coupling constants).

- Mitigation : Store under N2 at -20°C with antioxidants (e.g., BHT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.